molecular formula C7H12N2 B170115 4-(tert-Butyl)-1H-pyrazole CAS No. 105285-21-0

4-(tert-Butyl)-1H-pyrazole

Cat. No. B170115
M. Wt: 124.18 g/mol
InChI Key: SFRZJVGGJFNWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(tert-Butyl)-1H-pyrazole” suggests a pyrazole compound that has a tert-butyl group attached at the 4-position of the pyrazole ring. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “4-(tert-Butyl)-1H-pyrazole” would consist of a pyrazole ring with a tert-butyl group attached at the 4-position. The tert-butyl group is a bulky group, which could influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

Again, while specific reactions involving “4-(tert-Butyl)-1H-pyrazole” are not available, pyrazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo substitutions, and participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(tert-Butyl)-1H-pyrazole” would be influenced by the presence of the pyrazole ring and the tert-butyl group. For example, the tert-butyl group is nonpolar and could increase the compound’s hydrophobicity .

Scientific Research Applications

Molecular Structure and Solid State Analysis

4-(tert-Butyl)-1H-pyrazole has been extensively studied for its molecular structure, particularly how substituents affect its behavior in the solid state. For example, a study explored the molecular structures of three 4-tert-butylpyrazoles, focusing on the buttressing effect of a 4-tert-butyl substituent. The research utilized X-ray, NMR, and calorimetric studies to understand the structures in both solid state and solution, highlighting the formation of tetramers through hydrogen bonds (Trofimenko et al., 2001).

Regioselectivity in Synthesis

The compound has also been pivotal in studies focusing on regioselectivity during synthesis. For instance, a comparative study was conducted on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, examining the regioselectivity and reaction media involved in the process. This study provided insights into the synthesis techniques and the conditions that favor certain structural outcomes (Martins et al., 2012).

Hydrogen Bonding and Crystal Structures

The role of 4-(tert-Butyl)-1H-pyrazole in forming hydrogen-bonded chains and aggregates in crystal structures has been a subject of research. Detailed investigations into how these compounds crystallize and the nature of their intermolecular interactions have been conducted, adding to the understanding of their structural chemistry (Abonía et al., 2007).

Reactivity Studies

Furthermore, studies on the reactivity of related pyrazole compounds, like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, have contributed to understanding the chemical behavior and potential applications of these compounds. Such research often explores how these compounds react under various conditions and the potential pathways for synthesizing new derivatives (Mironovich & Shcherbinin, 2014).

Safety And Hazards

As with any chemical compound, handling “4-(tert-Butyl)-1H-pyrazole” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “4-(tert-Butyl)-1H-pyrazole” would depend on its potential applications. For example, if it shows promise as a ligand in coordination chemistry, future research might explore its use in the synthesis of new metal complexes .

properties

IUPAC Name

4-tert-butyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(2,3)6-4-8-9-5-6/h4-5H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRZJVGGJFNWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566250
Record name 4-tert-Butyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butyl)-1H-pyrazole

CAS RN

105285-21-0
Record name 4-tert-Butyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.